1-Tert-butyl-3-(2-fluorophenyl)thiourea
Overview
Description
1-Tert-butyl-3-(2-fluorophenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities. The compound’s structure consists of a thiourea core with a tert-butyl group and a 2-fluorophenyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(2-fluorophenyl)thiourea can be synthesized through the reaction of tert-butylamine with 2-fluorophenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-Tert-butyl-3-(2-fluorophenyl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(2-fluorophenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with biological molecules, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to coordinate with metal ions makes it effective in sensing applications .
Comparison with Similar Compounds
- 1-tert-butyl-3-phenylthiourea
- 1-isobutyl-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-cyclohexylthiourea
Comparison: 1-Tert-butyl-3-(2-fluorophenyl)thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to other thiourea derivatives. The fluorine atom enhances the compound’s stability and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-tert-butyl-3-(2-fluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSREYRZXKDUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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